molecular formula C8H5ClN4OS B12586304 6-Chloro-N-(1,3-thiazol-2-yl)pyrazine-2-carboxamide CAS No. 879547-25-8

6-Chloro-N-(1,3-thiazol-2-yl)pyrazine-2-carboxamide

Cat. No.: B12586304
CAS No.: 879547-25-8
M. Wt: 240.67 g/mol
InChI Key: RADBULNZDOYEAN-UHFFFAOYSA-N
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Description

6-Chloro-N-(1,3-thiazol-2-yl)pyrazine-2-carboxamide is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. The compound consists of a pyrazine ring substituted with a chloro group and a thiazolyl group, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-N-(1,3-thiazol-2-yl)pyrazine-2-carboxamide typically involves the reaction of 6-chloropyrazine-2-carboxylic acid with 2-aminothiazole. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-N-(1,3-thiazol-2-yl)pyrazine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted pyrazine derivatives, sulfoxides, sulfones, and various fused heterocyclic compounds .

Scientific Research Applications

6-Chloro-N-(1,3-thiazol-2-yl)pyrazine-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of 6-Chloro-N-(1,3-thiazol-2-yl)pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to the inhibition of bacterial enzymes and disruption of cell membrane integrity. In cancer research, the compound has been shown to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-N-(1,3-thiazol-2-yl)benzamide
  • 6-Chloro-N-(1,3-thiazol-2-yl)pyridine-2-carboxamide
  • 6-Chloro-N-(1,3-thiazol-2-yl)quinoline-2-carboxamide

Uniqueness

Compared to similar compounds, 6-Chloro-N-(1,3-thiazol-2-yl)pyrazine-2-carboxamide exhibits unique properties due to the presence of the pyrazine ring, which enhances its electronic and steric characteristics. This makes it a versatile scaffold for the development of new therapeutic agents and materials .

Properties

CAS No.

879547-25-8

Molecular Formula

C8H5ClN4OS

Molecular Weight

240.67 g/mol

IUPAC Name

6-chloro-N-(1,3-thiazol-2-yl)pyrazine-2-carboxamide

InChI

InChI=1S/C8H5ClN4OS/c9-6-4-10-3-5(12-6)7(14)13-8-11-1-2-15-8/h1-4H,(H,11,13,14)

InChI Key

RADBULNZDOYEAN-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=N1)NC(=O)C2=CN=CC(=N2)Cl

Origin of Product

United States

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